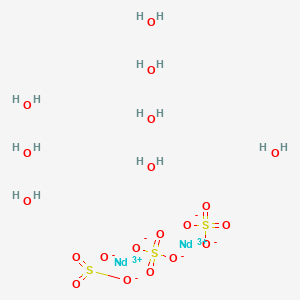
Lithium 2,2'-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate is a chemical compound with the molecular formula C10H14Li2N2O8 . It is used in scientific research and has potential applications in diverse fields, including pharmaceuticals and catalysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate include a molecular weight of 304.11 . Other specific properties such as boiling point and storage conditions are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Materials Science and Polymerization
Synthesis and Structural Studies of Metal Complexes :
- Bis(amino)cyclodiphosph(III)azanes and their titanium(IV) complexes have been synthesized and analyzed for their structures and potential applications. Such complexes demonstrate moderate catalytic activity in ethene polymerization, producing linear polyethylene with significant molar masses (Axenov et al., 2004).
Electrolyte Synthesis for Li-ion Batteries :
- Highly concentrated lithium bis(fluorosulfonyl)imide electrolyte in ethyl acetate has been explored, showing promising results in terms of low impedance and effective cycling in Li-ion batteries (Petibon et al., 2015).
Ring-opening Polymerization :
- Lithium compounds of tetradentate amino-bis(phenolato)-tetrahydrofuranyl ligands have been used in the ring-opening polymerization of cyclic esters, a process crucial in creating polymers for various industrial and medical applications (Dean et al., 2013).
Battery Technology and Ion Transport
Ionic Liquids for Lithium Batteries :
- Studies on ionic liquids containing lithium bis(trifluoromethanesulfonyl)imide suggest potential applications in large-scale lithium-ion batteries due to their improved safety and high ionic conductivity (Zhao et al., 2015).
Ion Transport in Polymer Electrolytes :
- Investigations into the mechanisms of lithium cation and bis(trifluoromethane)sulfonamide anion transport in poly(ethylene oxide) melts provide insights valuable for enhancing the efficiency of lithium batteries (Borodin & Smith, 2006).
Eigenschaften
IUPAC Name |
dilithium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Li/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSDRBIJHLVNSE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Li2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932569 |
Source


|
| Record name | Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2,2'-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate | |
CAS RN |
14531-56-7 |
Source


|
| Record name | Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium N,N'-ethylenebis[N-(carboxymethyl)aminoacetate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














